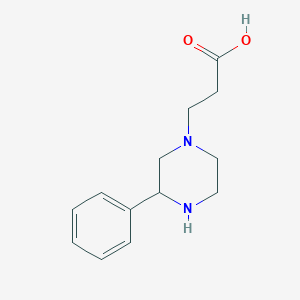

3-(3-Phenylpiperazin-1-YL)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-(3-phenylpiperazin-1-yl)propanoic acid |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)6-8-15-9-7-14-12(10-15)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |

InChI Key |

BOJSALJGIFJXQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Molecular Interactions and Pharmacological Mechanisms: in Vitro Studies of 3 3 Phenylpiperazin 1 Yl Propanoic Acid and Analogues

Receptor Binding Affinities and Selectivity Profiling

The phenylpiperazine scaffold is a well-established pharmacophore known to interact with a range of G protein-coupled receptors (GPCRs), most notably serotonin (B10506) and dopamine (B1211576) receptors. The specific nature of these interactions, including affinity and selectivity, is modulated by the substituents on both the phenyl and piperazine (B1678402) rings, as well as the nature of the side chain.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazine derivatives are renowned for their significant affinity for various serotonin (5-HT) receptor subtypes. The affinity for the 5-HT1A receptor is a common feature of this class of compounds. Variations in the structure, such as the length of the alkyl spacer connecting the piperazine ring to another molecular fragment, can result in significant changes in affinity for the 5-HT1A receptor. For the 5-HT2A receptor, the nature of the aryl system attached to the piperazine is a critical determinant of binding affinity. Furthermore, arylpiperazine systems linked directly to the piperazine ring have been shown to confer a favorable role in promoting high affinity for the 5-HT7 receptor. Studies on related arylpiperazine compounds have demonstrated Ki values for the 5-HT1A receptor that can be in the low nanomolar range.

Dopamine Receptor Subtype Interactions (e.g., D2, D3, D4)

Phenylpiperazine analogues have been extensively investigated as ligands for dopamine receptors, with a particular focus on developing compounds with selectivity for the D3 receptor subtype over the D2 subtype. This selectivity is considered a desirable trait for potential therapeutic agents targeting conditions like substance use disorders. Structurally related phenylpiperazine derivatives have been shown to possess nanomolar affinity for human D3 dopamine receptors. biomedpharmajournal.org

The ability of some N-phenylpiperazine compounds to bind selectively to the D3 receptor has been attributed to the capacity of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while other parts of the molecule interact with a secondary binding site unique to the D3 subtype. nih.gov This has led to the development of analogues with high D3 versus D2 receptor binding selectivity, in some cases exceeding 800-fold. nih.gov

| Compound Analogue | D3 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|---|

| WC10 | Nanomolar | - | 42-fold | biomedpharmajournal.org |

| WC26 | Nanomolar | - | 51-fold | biomedpharmajournal.org |

| WC44 | Nanomolar | - | 23-fold | biomedpharmajournal.org |

| LS-3-134 | ~0.2 | ~30 | >150-fold | nih.gov |

| WW-III-55 | ~20 | >16000 | >800-fold | nih.gov |

Endothelin Receptor Interactions

The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), is involved in vasoconstriction and cell proliferation. researchgate.net Endothelin receptor antagonists (ERAs) are used in the management of conditions like pulmonary arterial hypertension. nih.govresearchgate.net Notably, some approved ERAs are propanoic acid derivatives, such as Ambrisentan, which is highly selective for the ETA receptor. researchgate.net Given that 3-(3-Phenylpiperazin-1-YL)propanoic acid shares the propanoic acid structural feature, it is plausible that this class of compounds could interact with endothelin receptors. A novel synthetic ERA, Pipersentan, also highlights the utility of the piperazine scaffold in targeting this system, as it competitively inhibits the binding of ET-1 to its receptors. researchgate.net

Sigma Receptor Interactions (e.g., Sigma-2 Receptor)

Sigma receptors, classified as sigma-1 and sigma-2, are intracellular proteins involved in cell signaling and are targets for various therapeutic areas, including oncology and neurology. The sigma-2 receptor, in particular, is often overexpressed in proliferating tumor cells. mdedge.com Phenylalkylpiperidine and phenylalkylpiperazine structures have been shown to bind to sigma receptors. Specifically, compounds with a phenylpropylamine backbone, which is structurally related to this compound, tend to show a preference for the sigma-2 receptor. mdedge.com For instance, the sigma-2 receptor ligand 3-(4-cyclohexylpiperazine-1-yl) propyl amine (CPPA) utilizes a piperazine core to achieve its activity. mdedge.com The lack of highly selective ligands has historically hampered the full characterization of the sigma-2 receptor, but it remains an important target for this class of compounds. nih.gov

In Vitro Radioligand Competition Binding Assays for Target Engagement

The determination of receptor binding affinities for compounds like this compound and its analogues is predominantly conducted through in vitro radioligand competition binding assays. These assays measure the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor in preparations of cell membranes that express the target receptor.

For instance, dopamine D2 receptor affinity is often determined using [3H]spiperone as the radioligand in membranes from bovine caudate nuclei or cells expressing the human receptor. nih.gov Serotonin 5-HT1A receptor binding assays commonly employ [3H]-8-Hydroxy-DPAT as the radioligand, while 5-HT7 receptor assays may use [3H]-SB269970. nih.gov For the sigma-2 receptor, [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) is frequently used, often in the presence of a masking compound like (+)-pentazocine to block binding to the sigma-1 site. frontiersin.org The results of these assays are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which provide quantitative measures of the compound's affinity for the receptor target.

Enzyme Inhibition Potential and Kinetic Analyses

In vitro studies have revealed that phenylpiperazine analogues can act as inhibitors for several classes of enzymes. For instance, certain derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine. nih.govnih.gov Kinetic analyses of one such biphenylpiperazine compound revealed it to be a reversible and mixed competitive inhibitor of human MAO-B with a Ki value of 17 nM. nih.gov

This chemical class also interacts with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Phenylpiperazine analogues have been shown to have inhibitory effects on major CYP isoforms, including CYP2D6, CYP1A2, CYP3A4, and CYP2C19. researchgate.net Some piperazine-containing compounds can even act as mechanism-based inactivators of CYP3A4, leading to time- and NADPH-dependent inhibition. nih.gov

Furthermore, the inhibitory activity of phenylpiperazine derivatives extends to other enzymes. Analogues have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). researchgate.netnih.govnih.gov

| Enzyme Target | Effect of Phenylpiperazine Analogues | Reference |

|---|---|---|

| Monoamine Oxidase (MAO-A/B) | Selective and reversible inhibition, particularly of MAO-B. | nih.govnih.gov |

| Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Inhibition and mechanism-based inactivation. | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Inhibitory potential demonstrated. | researchgate.net |

| Butyrylcholinesterase (BChE) | Inhibitory potential demonstrated. | researchgate.net |

| α-Glucosidase | Inhibitory potential demonstrated. | researchgate.net |

| α-Amylase | Inhibitory effects demonstrated. | biomedpharmajournal.org |

| Fatty Acid Amide Hydrolase (FAAH) | Mechanism-based inhibition. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Selective inhibition. | nih.gov |

The broad enzymatic inhibitory profile of the phenylpiperazine class suggests that this compound may also possess such activities, a possibility that warrants direct experimental investigation through kinetic analyses to determine the type and potency of inhibition.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, is a key area of pharmacological research. While direct inhibitory data for this compound is not extensively documented in publicly available literature, studies on analogous structures containing piperazine and sulfonamide moieties reveal significant activity against various human (h) CA isoforms.

Analogues incorporating a piperazine ring have been investigated as potent inhibitors of several physiologically important hCA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov For instance, two series of 2-benzylpiperazines bearing a sulfamoylbenzamide group—a known zinc-binding function—demonstrated potent inhibition, with inhibitory constant (Kᵢ) values often in the low to medium nanomolar range against hCA I, II, and IV. nih.gov The interaction with the enzyme was found to be enantioselective in many cases. nih.gov

Further studies on benzenesulfonamides linked to varied chemical moieties show that structural modifications significantly influence potency and isoform selectivity. nih.gov Sulfonyl semicarbazide (B1199961) derivatives, for example, have shown subnanomolar affinity for hCA XII and high selectivity over other isoforms. nih.gov The inhibitory effects of a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were tested against hCA I and hCA II, revealing Kᵢ values in the nanomolar range, comparable to the standard inhibitor Acetazolamide. nih.gov This body of research underscores the potential of compounds with a core piperazine or related heterocyclic structure to be effective carbonic anhydrase inhibitors.

| Compound Class | hCA Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Pyrazoline-substituted benzenesulfonamides | hCA I | 316.7 - 533.1 nM | nih.gov |

| Pyrazoline-substituted benzenesulfonamides | hCA II | 412.5 - 624.6 nM | nih.gov |

| Acetazolamide (Standard) | hCA I | 278.8 nM | nih.gov |

| Acetazolamide (Standard) | hCA II | 293.4 nM | nih.gov |

| Sulfonyl Semicarbazides | hCA IX | 20.5 - 81.3 nM | nih.gov |

| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.79 nM | nih.gov |

Aldehyde Reductase and Aldehyde Dehydrogenase Inhibition

Aldehyde reductase and aldehyde dehydrogenase (ALDH) are critical enzymes in metabolic pathways, responsible for the reduction of aldehydes to alcohols and their oxidation to carboxylic acids, respectively. Inhibition of these enzymes is relevant to various pathological conditions.

A broad range of structurally diverse compounds, including carboxylic acids, have been evaluated for their ability to inhibit aldehyde reductase. nih.gov Kinetic and competition studies suggest that many of these inhibitors interact with the enzyme at a common site that is distinct from the substrate or nucleotide-binding sites. nih.gov For aldehyde dehydrogenase, numerous inhibitors have been identified, with mechanisms often involving interaction with the enzyme's active site. nih.gov For example, Disulfiram acts as a specific inhibitor of ALDH1, while Daidzin is a potent and selective inhibitor of mitochondrial ALDH2. medchemexpress.compatsnap.com Psoralen and coumarin (B35378) derivatives have also been characterized as inhibitors of ALDH2, with some analogues showing selectivity for different ALDH1/2 isoenzymes. nih.gov

| Inhibitor | ALDH Isoform | Inhibitory Value | Reference |

|---|---|---|---|

| Daidzin | ALDH2 | IC₅₀ = 3.5 µM | nih.gov |

| Daidzin | ALDH1A2 | IC₅₀ = 4.5 µM | nih.gov |

| Daidzin | ALDH1B1 | IC₅₀ = 5.1 µM | nih.gov |

| Psoralen Derivative (Compound 2) | ALDH2 | Kᵢ = 19 nM | nih.gov |

| Indolinedione Analogue (Cpd3) | ALDH1A1 | IC₅₀ = 20 nM | researchgate.net |

| 4-Diethylaminobenzaldehyde | ALDH1 | Kᵢ = 4 nM | medchemexpress.com |

General Mechanistic and Kinetic Studies of Enzyme Inhibition

Understanding the kinetic mechanism of enzyme inhibition is fundamental to characterizing the interaction between an inhibitor and its target. Inhibition can be broadly classified as competitive, non-competitive, uncompetitive, or mixed-type, each producing distinct effects on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). researchgate.net These mechanisms can be elucidated through graphical analysis of kinetic data, such as Lineweaver-Burk plots. embrapa.br

For example, studies on ALDH inhibitors have revealed various mechanisms. Psoralen derivatives have been shown to act as non-competitive (mixed-type) inhibitors with respect to the aldehyde substrate. nih.gov In other cases, inhibition of human liver aldehyde oxidase by different compounds has been characterized as either mixed-mode or strictly competitive. researchgate.net A competitive inhibitor typically binds to the enzyme's active site, preventing the substrate from binding. nih.gov In contrast, a non-competitive inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov

The specific mechanism of inhibition by this compound or its close analogues would depend on the target enzyme and the precise nature of the molecular interactions. Kinetic studies on related phenylpiperazine derivatives binding to the α1A-adrenoceptor indicate that the interaction is primarily driven by electrostatic forces and hydrogen bonds. rsc.org

Ion Channel Modulation Studies (e.g., Voltage-Gated Sodium and Calcium Channels)

Voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels are crucial for electrical signaling in excitable cells. frontiersin.org Compounds containing phenylpiperazine or related phenylalkylamine structures are known to modulate these channels. Phenylalkylamines, for instance, are a well-established class of Caᵥ channel blockers that are thought to physically obstruct the channel pore. nih.gov

Cryo-electron microscopy studies have revealed the binding sites for various Caᵥ channel antagonists, such as verapamil (B1683045) (a phenylalkylamine), which traverses the central cavity of the pore domain to directly block ion passage. nih.govprinceton.edu The binding of these drugs is often voltage-dependent, with higher affinity for open or inactivated states of the channel. nih.gov This suggests that compounds like this compound, which share structural similarities with phenylalkylamines, could potentially interact with the inner pore of calcium channels. Studies on diphenylmethoxypiperidine derivatives, which also feature a core piperidine (B6355638) ring, have shown they can inhibit Ca²⁺-dependent contractions in arteries, consistent with a Caᵥ channel blocking mechanism. mdpi.com

Modulation of Naᵥ channels by exogenous compounds is also a significant area of research. These channels are the targets of numerous drugs and natural toxins that bind to distinct receptor sites to alter channel function. frontiersin.org While direct evidence for this compound is lacking, the broad ability of small molecules with aromatic and amine features to interact with ion channels suggests that this is a plausible area for its biological activity.

Cellular Pathway Modulation and Functional Assays (e.g., cAMP Accumulation, Hedgehog Signaling)

In addition to direct protein targets, bioactive compounds can modulate intracellular signaling pathways. The Hedgehog (Hh) and cyclic AMP (cAMP) pathways are fundamental signaling cascades involved in numerous cellular processes.

The Hedgehog pathway is critical during embryonic development and its aberrant activation is linked to various cancers. nih.govresearchgate.net Notably, derivatives of piperazic acid, a structurally related non-proteinogenic amino acid, have been shown to down-regulate the expression of the transcription factor Gli1, a key component downstream in the Hedgehog signaling cascade. nih.gov This finding indicates that piperazine-like scaffolds can interfere with this oncogenic pathway. nih.gov

The cAMP pathway is a ubiquitous second messenger system regulated by G protein-coupled receptors (GPCRs). N-phenylpiperazine derivatives are known to act as ligands for various GPCRs, including α-adrenoceptors. rsc.org The binding of ligands to these receptors can either stimulate or inhibit the production of cAMP by adenylyl cyclase. Functional assays, such as the HTRF cAMP assay or GloSensor cAMP assay, are used to measure these changes in intracellular cAMP levels following compound treatment. researchgate.netmdpi.com Given that phenylpiperazine derivatives can bind to GPCRs that couple to Gₛ or Gᵢ proteins, it is plausible that they could modulate cAMP accumulation, thereby influencing a wide array of cellular functions. rsc.org

Structure Activity Relationship Sar Investigations of 3 3 Phenylpiperazin 1 Yl Propanoic Acid Derivatives

Identification of Pharmacophoric Requirements for Specific Biological Activities

The pharmacophore model for arylpiperazine derivatives, including those of 3-(3-phenylpiperazin-1-yl)propanoic acid, generally consists of several key features that are crucial for interaction with various biological targets, such as G-protein coupled receptors (GPCRs). These essential elements include a basic nitrogen atom, an aromatic ring, and a linker of appropriate length and conformation connecting these two moieties.

The basic nitrogen atom of the piperazine (B1678402) ring is a critical pharmacophoric element, as it is typically protonated at physiological pH. This positive charge allows for a crucial ionic interaction with a conserved acidic residue, such as an aspartate in the transmembrane domain 3 (TM3) of many aminergic GPCRs. This interaction is often a primary anchor for the ligand in the receptor's binding pocket.

The phenyl group serves as a significant contributor to binding affinity through various interactions, including van der Waals forces, hydrophobic interactions, and potentially hydrogen bonds or halogen bonds depending on the substituents. The nature and position of substituents on this ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for different receptors.

A general pharmacophore model for this class of compounds can be summarized as follows:

| Pharmacophoric Feature | Role in Biological Activity |

| Basic Nitrogen (Piperazine) | Forms a key ionic interaction with an acidic residue in the receptor binding site. |

| Phenyl Ring | Engages in hydrophobic and van der Waals interactions; substituents modulate affinity and selectivity. |

| Linker (Propanoic Acid Chain) | Provides the appropriate distance and orientation between the basic nitrogen and the aromatic ring; the terminal carboxyl group can form additional interactions. |

Influence of Phenyl Ring Substitution on Potency and Selectivity

Substitution on the phenyl ring of this compound derivatives is a well-established strategy to modulate their potency and selectivity for various receptors. The electronic and steric properties of the substituents, as well as their position on the ring (ortho, meta, or para), play a pivotal role in determining the pharmacological profile.

The following table summarizes the general effects of phenyl ring substitutions on the activity of arylpiperazine derivatives, which can be extrapolated to the this compound series:

| Position | Substituent Type | General Effect on Potency/Selectivity |

| Ortho | Small to medium-sized groups (e.g., CH3, OCH3, Cl) | Can increase affinity and selectivity by inducing a favorable conformation. |

| Meta | EWGs (e.g., CF3) or lipophilic groups | Often leads to increased potency at specific receptors like 5-HT1A. |

| Para | Small lipophilic or hydrogen-bonding groups | Can be well-tolerated or lead to enhanced affinity, but bulky groups are often detrimental. |

Role of Piperazine Ring Conformation and Substitution Patterns

The piperazine ring is a conformationally flexible six-membered heterocycle that typically exists in a chair conformation. The orientation of the substituents on the piperazine ring, particularly the phenyl group at the 3-position, is critical for proper alignment within the receptor binding site. The conformational preference of the piperazine ring can be influenced by substitution on the ring itself.

The nitrogen atoms of the piperazine ring are key interaction points. The N1 nitrogen is connected to the propanoic acid chain, and its basicity is important for the initial interaction with the receptor. The N4 nitrogen, bearing the phenyl group in the parent scaffold, is also crucial. Substitution on the piperazine ring, for example, at the 2, 5, or 6 positions, can restrict its conformational flexibility, leading to more rigid analogs. Such conformational constraint can be a powerful strategy to enhance affinity and selectivity by locking the molecule in a bioactive conformation.

Impact of Propanoic Acid Chain Length and Terminal Modifications

The three-carbon propanoic acid chain acts as a linker between the piperazine core and the terminal carboxyl group. The length of this linker is a critical determinant of biological activity. A linker of optimal length is necessary to position the key pharmacophoric elements—the basic nitrogen and the aromatic ring—at the correct distance and orientation to interact simultaneously with their respective binding sites on the receptor.

Chain Length: Variations in the length of the alkyl chain can have a profound impact on affinity. Shortening or lengthening the chain from the optimal three carbons can lead to a significant loss of activity, as it would misalign the key interacting moieties. For many arylpiperazine derivatives targeting aminergic GPCRs, a two- to four-atom linker is often found to be optimal.

The following table illustrates the general impact of linker modifications on the activity of related compounds:

| Modification | General Effect on Activity |

| Chain Shortening (e.g., acetic acid) | Often leads to a decrease in affinity due to suboptimal positioning of pharmacophores. |

| Chain Lengthening (e.g., butanoic acid) | Can also decrease affinity; may allow interaction with different subpockets of the receptor. |

| Esterification of Carboxyl Group | Reduces polarity and eliminates the negative charge, which can affect binding and cell permeability. |

| Amidation of Carboxyl Group | Introduces a hydrogen bond donor and acceptor, potentially forming new interactions with the receptor. |

| Bioisosteric Replacement (e.g., tetrazole) | Can mimic the acidic nature of the carboxylic acid while potentially improving metabolic stability. |

Stereochemical Considerations in Ligand-Receptor Interactions

Chirality plays a crucial role in the interaction of this compound derivatives with their biological targets. The presence of a stereocenter at the 3-position of the piperazine ring, where the phenyl group is attached, means that the compound can exist as two enantiomers (R and S). These enantiomers are non-superimposable mirror images and can exhibit significantly different pharmacological properties.

Biological receptors are chiral environments, and as such, they can differentiate between the two enantiomers of a chiral ligand. This stereoselectivity arises from the three-dimensional arrangement of amino acid residues in the binding pocket, which creates a specific space that one enantiomer may fit into more snugly and with more favorable interactions than the other.

Often, one enantiomer (the eutomer) is significantly more potent than the other (the distomer). In some cases, the two enantiomers may even have qualitatively different activities, with one being an agonist and the other an antagonist at the same receptor. Therefore, the synthesis and pharmacological evaluation of individual enantiomers are essential steps in the drug discovery process to identify the more active and potentially safer isomer.

The stereochemistry at the C3 position of the piperazine ring dictates the spatial orientation of the phenyl group. This orientation is critical for establishing the necessary hydrophobic and van der Waals interactions within the receptor's binding site. A mismatch in the stereochemistry can lead to steric clashes or a loss of key binding interactions, resulting in a significant decrease in affinity.

Computational Chemistry and Molecular Modeling Applications for 3 3 Phenylpiperazin 1 Yl Propanoic Acid Research

Ligand-Based Pharmacophore Modeling for Hit Identification

When the three-dimensional structure of a biological target is unknown, ligand-based methods are particularly valuable. nih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Pharmacophore modeling, a cornerstone of ligand-based design, focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific target and elicit a biological response. nih.gov

The initial step in ligand-based design involves generating a pharmacophore model from a set of known active molecules. A pharmacophore is an abstract description of molecular features that are critical for biological activity. nih.govresearchgate.net For the phenylpiperazine scaffold present in 3-(3-phenylpiperazin-1-yl)propanoic acid, a common feature pharmacophore model would be developed by aligning several active congeners and identifying shared chemical properties in their 3D space.

These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For this compound, the key pharmacophoric features would likely consist of the aromatic ring of the phenyl group, the hydrophobic aliphatic portions, the basic nitrogen atom of the piperazine (B1678402) ring (which can be a positive ionizable feature), and the carboxylic acid group (a negative ionizable feature and hydrogen bond donor/acceptor). A hypothetical pharmacophore model derived from a series of active phenylpiperazine derivatives might identify a specific spatial arrangement of these features as crucial for activity.

Table 1: Hypothetical Common Pharmacophoric Features for a Phenylpiperazine-Based Ligand Set

| Feature Type | Structural Origin in this compound | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Phenyl group | π-π stacking or hydrophobic interactions with target residues. |

| Positive Ionizable (PI) | Piperazine Nitrogen (protonated) | Salt bridge or hydrogen bond formation with acidic residues. |

| Negative Ionizable (NI) | Carboxylic Acid group | Salt bridge or hydrogen bond formation with basic residues. |

| Hydrophobic (HY) | Propanoic acid chain, piperazine ring | van der Waals interactions within hydrophobic pockets of the target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, piperazine nitrogen | Interaction with hydrogen bond donor groups on the target protein. |

This process results in a 3D model that serves as a template to identify new molecules with the potential for similar biological activity. researchgate.net

Once a statistically significant pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases, such as PubChem or ZINC. researchgate.net This process, known as virtual screening, rapidly filters millions of compounds to identify a smaller, manageable subset of molecules that match the pharmacophore's spatial and chemical requirements. nih.gov

The screening process involves computationally fitting each molecule from the database to the pharmacophore model. Molecules that successfully map onto the key features of the model are considered "hits." These hits can then be acquired or synthesized for biological testing. This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov The combination of pharmacophore modeling with molecular docking is often used to refine the results and increase the likelihood of identifying genuinely active compounds. nih.gov

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to predict how a ligand might bind and to guide the design of more potent and selective inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, docking is used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. nih.gov

The process involves placing the ligand in various conformations and orientations within the binding pocket and using a scoring function to estimate the binding free energy for each pose. researchgate.net The resulting scores help rank different compounds and predict their potential efficacy. For phenylpiperazine derivatives, docking studies have been instrumental in understanding their interactions with targets like serotonin (B10506) receptors and the androgen receptor. researchgate.netresearchgate.net For example, studies on similar arylpiperazine compounds have identified key interactions within the binding pockets of G-protein-coupled receptors (GPCRs). researchgate.net

Table 2: Representative Docking Results for Phenylpiperazine Analogs Against a Hypothetical GPCR Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Analog 1 | -9.8 | 50 nM | Asp110, Ser192, Phe345 |

| Analog 2 | -9.2 | 120 nM | Asp110, Trp341, Phe345 |

| This compound (Hypothetical) | -8.5 | 450 nM | Asp110, Tyr350, Phe345 |

Note: Data are hypothetical and for illustrative purposes, based on typical values for this class of compounds.

Following a docking simulation, the top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the ligand-target complex. mdpi.com This analysis reveals the binding mode and creates an "interaction fingerprint." Key interactions for phenylpiperazine derivatives often involve hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking. nih.gov

For this compound, analysis would likely show:

A salt bridge or strong hydrogen bond between the protonated piperazine nitrogen and an acidic residue like aspartic or glutamic acid in the target's active site.

Hydrophobic or π-π stacking interactions between the phenyl ring and aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrogen bonds involving the propanoic acid moiety with polar residues in the binding pocket. mdpi.com

This detailed understanding of interactions is crucial for structure-activity relationship (SAR) studies and for guiding the chemical modification of the lead compound to improve its affinity and selectivity. nih.govresearchgate.net

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. biointerfaceresearch.com MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

By running simulations for nanoseconds or even microseconds, researchers can verify if the key interactions predicted by docking are maintained over time. mdpi.com Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. biointerfaceresearch.com For phenyl-piperazine scaffolds, MD simulations have been used to confirm the stability of their binding within target sites, such as that of the eIF4A1 helicase. nih.govnih.gov

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Implication for Ligand Binding |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD value for the ligand and protein backbone suggests a stable binding complex. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Can identify which parts of the protein interact with the ligand and how binding affects protein flexibility. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Confirms the stability of key hydrogen bonding interactions predicted by docking. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com |

These advanced computational techniques provide a powerful, multi-faceted approach to investigating the therapeutic potential of this compound, accelerating the journey from initial hit identification to optimized lead compound.

Lack of Specific Research Data Precludes Article Generation on the Computational Chemistry of this compound

A comprehensive search of scientific literature and databases has revealed a significant lack of specific research focused on the computational chemistry and molecular modeling applications for the compound This compound . Specifically, no dedicated Quantitative Structure-Activity Relationship (QSAR) studies or in silico predictions of biological activities using methods like the Prediction of Activity Spectra for Substances (PASS) have been published for this particular molecule.

While research exists for broader classes of related compounds, such as phenylpiperazine derivatives and other propanoic acid analogues, the user's strict requirement to focus solely on This compound and adhere to a detailed outline with specific data tables cannot be met without a foundation of direct scientific evidence. The principles of scientific accuracy and the explicit instructions to avoid introducing information outside the specified scope prevent the generation of speculative or extrapolated content.

Generating an article with the requested detailed sections and data tables would necessitate the fabrication of research findings, which is contrary to the core commitment to providing factual and verifiable information. Therefore, it is not possible to fulfill the request for a detailed scientific article on the computational chemistry applications for This compound at this time.

Further research and publication of studies specifically investigating this compound are required before a scientifically accurate and detailed article on its QSAR and in silico biological activity predictions can be composed.

Advanced Research Methodologies and Thematic Areas for 3 3 Phenylpiperazin 1 Yl Propanoic Acid

Chirality and Stereochemistry in Synthesis and Biological Evaluation

The presence of a stereocenter at the C3 position of the piperazine (B1678402) ring, where the phenyl group is attached, imparts chirality to 3-(3-phenylpiperazin-1-yl)propanoic acid. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this chiral center is of paramount importance as enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.

The synthesis of enantiomerically pure 3-phenylpiperazine derivatives is a key focus in medicinal chemistry to ensure the development of safe and effective drugs. Several strategies have been developed for the asymmetric synthesis of chiral piperazines. nih.govnih.gov These methods often involve either the use of a chiral pool, such as starting from natural amino acids, or the application of enantioselective catalysis. researchgate.net

Common approaches to achieve enantioselectivity in the synthesis of chiral piperazines include:

Enzyme-mediated chiral resolution: Utilizing enzymes that selectively act on one enantiomer in a racemic mixture. nih.gov

Asymmetric lithiation: Employing chiral ligands, such as (-)-sparteine, to direct the deprotonation and subsequent functionalization of the piperazine ring in a stereoselective manner.

Catalytic asymmetric allylic alkylation: A powerful method for creating chiral centers, which has been successfully applied to the synthesis of enantioenriched piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines. nih.govnih.gov

Reduction of chiral keto- or diketopiperazines: One of the most direct methods for obtaining chiral piperazines involves the reduction of a corresponding chiral precursor. nih.gov

The biological evaluation of individual enantiomers is critical. For instance, studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes, such as the α9 and α7 nicotinic acetylcholine (B1216132) receptors. google.com In one study, the introduction of a methyl group at the C3 position of the piperazine ring was found to significantly reduce the biological activity of the compounds being investigated, underscoring the steric and conformational constraints imposed by this chiral center. google.com Therefore, the separate synthesis and biological testing of the (R)- and (S)-enantiomers of this compound are essential to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for its interaction with biological targets.

Development of Analytical Methods for Isomer Separation and Purity

To support stereoselective synthesis and biological evaluation, robust analytical methods are required for the separation and quantification of the enantiomers of this compound. These methods are crucial for determining the enantiomeric excess (ee) of a synthetic product and for assessing the enantiomeric purity of the final compound. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the two primary techniques employed for chiral separations in the pharmaceutical industry. nih.govebrary.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for resolving a broad range of racemic compounds, including chiral amines. nih.govresearchgate.net The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition (a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with an acidic or basic additive) to achieve baseline resolution of the two enantiomers.

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and requires only a small amount of sample. nih.gov For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govresearchgate.net They form transient diastereomeric inclusion complexes with the enantiomers, which have different electrophoretic mobilities, enabling their separation. A CE method for resolving the enantiomers of this compound would involve optimizing parameters such as the type and concentration of the chiral selector (e.g., sulfated β-cyclodextrin), the pH and composition of the background electrolyte, and the applied voltage. nih.govresearchgate.net

The following table summarizes the key aspects of these analytical techniques for the chiral separation of this compound.

| Analytical Technique | Principle of Separation | Key Components | Parameters to Optimize |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | Chiral column (e.g., polysaccharide-based), mobile phase (solvents and additives) | CSP type, mobile phase composition, flow rate, temperature |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes | Chiral selector in background electrolyte (e.g., cyclodextrins), capillary, buffer | Chiral selector type and concentration, buffer pH and concentration, applied voltage, temperature |

Co-crystallization Studies of this compound with Biological Targets

Understanding the precise molecular interactions between a drug and its biological target is fundamental for rational drug design and optimization. X-ray crystallography is a powerful technique that can provide a three-dimensional structure of a drug-target complex at atomic resolution. Co-crystallization involves crystallizing the purified target protein in the presence of the ligand, in this case, this compound.

Successful co-crystallization and subsequent structure determination would reveal:

The exact binding pose of the compound within the active site of the target protein.

The key amino acid residues involved in the interaction.

The specific non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking, that stabilize the complex.

This information is invaluable for structure-activity relationship (SAR) studies. For example, the crystal structures of arylpiperazine derivatives in complex with G protein-coupled receptors (GPCRs) have elucidated the critical interactions, such as a salt bridge between the protonatable nitrogen of the piperazine ring and a conserved aspartate residue in the receptor. researchgate.net Such insights allow for the design of new analogs with improved potency and selectivity.

While obtaining high-quality crystals of membrane proteins like many GPCRs can be challenging, advancements in structural biology, including cryo-electron microscopy (cryo-EM), have made it more feasible to determine the structures of such complexes. researchgate.net In cases where experimental co-crystallization is difficult, computational methods like molecular docking can be used to predict the binding mode of this compound to a homology model or a known crystal structure of its target. nih.govebrary.net These computational models, while predictive, can provide valuable hypotheses to guide further drug design efforts.

In addition to drug-target co-crystallization, co-crystallization with other small molecules, known as co-formers, can be explored to modify the physicochemical properties of the active pharmaceutical ingredient (API). For instance, an in silico screening study investigated the co-crystallization of phenylpiperazine derivatives with dicarboxylic acids to enhance their solubility. nih.gov

Scaffold Hybridization and Privileged Structure Exploration in Phenylpiperazines

The phenylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. patsnap.comgoogle.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the development of new drugs for various diseases. The versatility of the phenylpiperazine core stems from its structural and physicochemical properties, including its ability to engage in key interactions with receptors and its amenability to chemical modification at multiple positions. patsnap.com

Scaffold hybridization is a drug design strategy that involves combining two or more pharmacophoric scaffolds into a single molecule. rsc.org The goal is to create a hybrid compound that possesses the desirable properties of its constituent parts, potentially leading to enhanced potency, improved selectivity, or a novel mechanism of action. The phenylpiperazine scaffold has been extensively used in hybridization strategies.

Examples of scaffold hybridization involving the phenylpiperazine moiety include:

Hybridization with other heterocyclic systems: Phenylpiperazine has been linked to various other heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2-benzothiazines, coumarins, and isatins, to generate hybrid molecules with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov

Development of bitopic ligands: In this approach, the phenylpiperazine scaffold, which typically binds to the primary binding site (orthosteric site) of a receptor, is connected via a linker to another molecular fragment that interacts with a secondary binding site (allosteric site). This can lead to compounds with unique pharmacological profiles, such as enhanced selectivity or partial agonism. nih.gov

Fusion with peptidomimetic structures: Phenylpiperazine-based peptidomimetics have been developed as potent and orally active growth hormone secretagogues. nih.gov

For this compound, the propanoic acid side chain offers an additional point for modification and hybridization. This carboxylic acid group could be used to link the phenylpiperazine core to other pharmacophores through an amide or ester bond, creating a wide array of novel hybrid molecules with potentially new or enhanced biological activities.

The following table provides examples of therapeutic areas where phenylpiperazine hybrids have shown promise.

| Therapeutic Area | Hybrid Scaffold Example | Reference |

| Anticancer | Phenylpiperazine-1,2-benzothiazine | nih.gov |

| Antimicrobial | Phenylpiperazine-1,3,4-oxadiazole | nih.gov |

| Anti-inflammatory | Phenylpiperazine-1,4-benzodioxan | scirp.org |

| CNS Disorders | Phenylpiperazine-diphenyl-1,4-dioxane | nih.gov |

Prodrug Strategies for Modulating Activity or Delivery (Conceptual)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body through enzymatic or chemical transformation. pharmacyconcepts.in The prodrug approach is a versatile strategy used to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low permeability, chemical instability, and off-target toxicity. nih.govnih.gov this compound possesses two key functional groups that are amenable to prodrug design: the carboxylic acid and the secondary amine in the piperazine ring.

Prodrugs of the Carboxylic Acid Group: The carboxylic acid is a common functional group in drugs, but its polar and ionizable nature can limit membrane permeability and oral bioavailability. researchgate.net A widely used prodrug strategy for carboxylic acids is to convert them into esters. nih.govresearchgate.net

Simple Ester Prodrugs: Esterification of the propanoic acid moiety with a suitable alcohol would mask the polar carboxylic acid, increasing the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier. nih.gov Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active parent drug. uobabylon.edu.iq

Amino Acid Ester Prodrugs: Linking an amino acid to the carboxylic acid group can create prodrugs that are recognized by amino acid transporters, potentially facilitating active transport across membranes. scirp.org

Prodrugs of the Piperazine Amine Group: The secondary amine in the piperazine ring is basic and will be protonated at physiological pH, which can also limit membrane permeability.

Amide Prodrugs: While amides are generally more stable to hydrolysis than esters, acylation of the secondary amine to form an amide prodrug could be a viable strategy. The choice of the acyl group would be critical to ensure that the amide can be cleaved by amidase enzymes in vivo. nih.gov

Carbamate Prodrugs: Carbamates are another option for masking the amine group. They can be designed to be more susceptible to enzymatic or chemical cleavage than simple amides. ebrary.net

The following table outlines conceptual prodrug strategies for this compound.

| Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |

| Carboxylic Acid | Simple Ester (e.g., ethyl ester) | Increased lipophilicity, enhanced membrane permeability | Enzymatic hydrolysis by esterases |

| Carboxylic Acid | Amino Acid Ester | Targeted delivery via amino acid transporters | Enzymatic hydrolysis by esterases |

| Piperazine Amine | Amide | Increased lipophilicity, altered pKa | Enzymatic hydrolysis by amidases |

| Piperazine Amine | Carbamate | Increased lipophilicity, controlled release | Enzymatic or chemical hydrolysis |

The successful design of a prodrug for this compound would require a careful balance between improved delivery characteristics and efficient in vivo conversion to the active parent compound.

Q & A

Q. What are the established synthetic routes for 3-(3-phenylpiperazin-1-YL)propanoic acid, and what coupling reagents are typically employed?

The compound is synthesized via amide bond formation between 3-phenylpiperazine derivatives and propanoic acid precursors. A common method involves using coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine (NEt₃) as a base . Optimization of stoichiometry (e.g., 1:1.1 molar ratio of amine to acid) and reaction time (12–24 hours under inert atmosphere) is critical for yields >70%.

Q. Which spectroscopic techniques are recommended for structural characterization, and how are key spectral features interpreted?

- NMR : The phenylpiperazine moiety is identified by aromatic proton signals (δ 7.2–7.4 ppm) and piperazine N–CH₂ protons (δ 2.5–3.5 ppm). The propanoic acid chain shows a triplet for CH₂–COOH (δ 2.3–2.5 ppm) and a broad peak for COOH (δ 10–12 ppm).

- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ at m/z 304.4) confirm purity and molecular weight .

Q. What are the primary pharmacological targets of phenylpiperazine derivatives, and how is receptor affinity assessed?

Phenylpiperazine analogs are known to interact with serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors. Radioligand binding assays (e.g., using [³H]-WAY-100635 for 5-HT₁A) quantify affinity (Kᵢ values). Functional activity (agonist/antagonist) is determined via cAMP accumulation or calcium flux assays .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up this compound production?

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >98% purity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments.

- High-Resolution MS : Differentiate isobaric impurities (e.g., C₁₇H₂₄N₂O₃ vs. C₁₆H₂₂N₂O₄) by exact mass (<5 ppm error).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What strategies address discrepancies between in vitro receptor binding data and in vivo efficacy studies?

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) to identify rapid clearance.

- Blood-Brain Barrier (BBB) Penetration : Use logP values (optimal range: 2–3) and P-gp efflux assays to predict CNS bioavailability.

- Prodrug Design : Introduce ester moieties to improve solubility and absorption .

Methodological Considerations

Q. How are stability and storage conditions optimized for long-term use?

- Storage : Lyophilized powder stored at −20°C under argon prevents hydrolysis and oxidation.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Q. What computational tools predict the compound’s interaction with novel targets (e.g., kinases or GPCRs)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptor crystal structures (PDB IDs: 6A93 for 5-HT₁A).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding free energy (MM-PBSA) and conformational stability .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values reported across studies?

- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.

- Allosteric Modulation : Test for non-competitive inhibition via Schild regression analysis.

- Orthogonal Assays : Validate results using electrophysiology (patch-clamp) or β-arrestin recruitment assays .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | TBTU/HOBt | |

| Reaction Temperature | 25°C (room temp) | |

| Purification Method | Flash Chromatography |

Q. Table 2. Pharmacological Profiling

| Target | Assay Type | Typical Kᵢ (nM) |

|---|---|---|

| 5-HT₁A | Radioligand | 15–50 |

| D₂ | cAMP Inhibition | 100–200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.